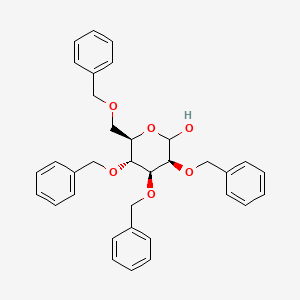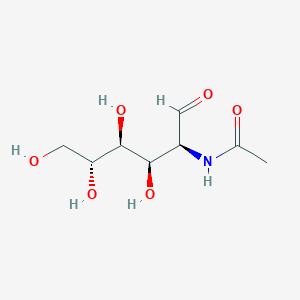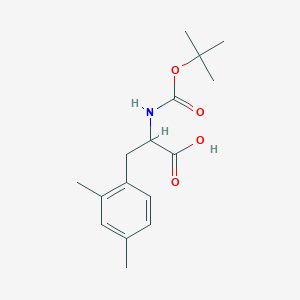
Boc-D-2,4-dimethylphenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-D-2,4-dimethylphenylalanine is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and two methyl groups on the phenyl ring at positions 2 and 4. This compound is primarily used in peptide synthesis and various biochemical applications due to its structural similarity to natural amino acids.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with D-phenylalanine as the starting material.
Protection: The amino group of D-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Methylation: The phenyl ring is then methylated at positions 2 and 4 using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated peptide synthesizers are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions are less common but can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylated phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Alkyl halides, strong bases, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives of the phenyl ring.
科学研究应用
Chemistry: Boc-D-2,4-dimethylphenylalanine is widely used in peptide synthesis, where it serves as a building block for the construction of complex peptides and proteins. Its Boc-protected amino group ensures stability during the synthesis process.
Biology: The compound is used in the study of protein structure and function. It can be incorporated into peptides to investigate the role of specific amino acids in biological processes.
Medicine: this compound is utilized in the development of peptide-based drugs. Its structural similarity to natural amino acids makes it a valuable tool in drug design and discovery.
Industry: The compound finds applications in the production of biologically active peptides, which are used in various industrial processes, including the manufacture of therapeutic agents and diagnostic tools.
作用机制
The mechanism by which Boc-D-2,4-dimethylphenylalanine exerts its effects depends on its specific application. In peptide synthesis, the Boc group protects the amino group, preventing unwanted side reactions. Once the peptide synthesis is complete, the Boc group can be removed under acidic conditions to yield the free amino acid.
Molecular Targets and Pathways Involved:
Peptide Synthesis: The Boc group acts as a protecting group, ensuring the amino group remains unreactive until the final deprotection step.
Biological Studies: The compound can interact with enzymes and receptors, influencing biological pathways and processes.
相似化合物的比较
Boc-D-phenylalanine: Similar to Boc-D-2,4-dimethylphenylalanine but without the methyl groups on the phenyl ring.
Boc-L-2,4-dimethylphenylalanine: The L-enantiomer of this compound.
Boc-D-3,4-dimethylphenylalanine: Similar structure but with methyl groups at positions 3 and 4 on the phenyl ring.
Uniqueness: this compound is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and biological activity compared to other similar compounds.
属性
IUPAC Name |
3-(2,4-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-10-6-7-12(11(2)8-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJPLTQARRYWFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
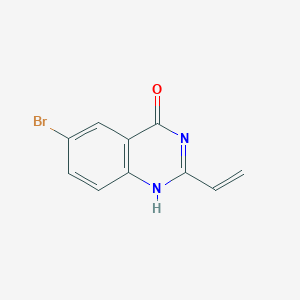
![[1-(2-piperidin-1-ium-1-ylethyl)benzimidazol-2-yl]azanium;dichloride](/img/structure/B7805641.png)
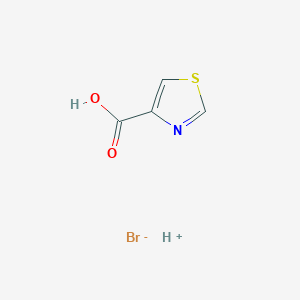
![3-[(4-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B7805665.png)
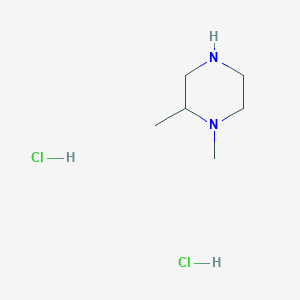
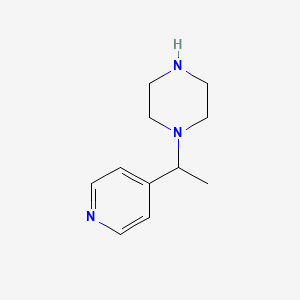
![7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B7805684.png)
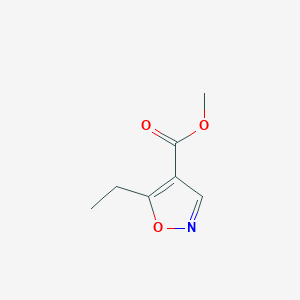
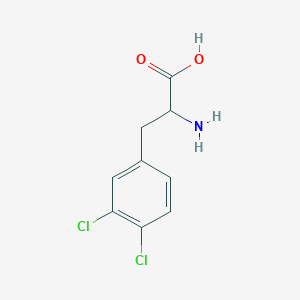
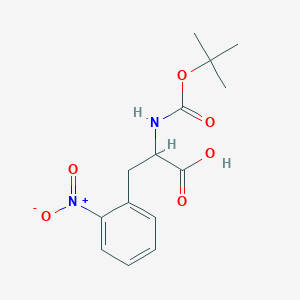
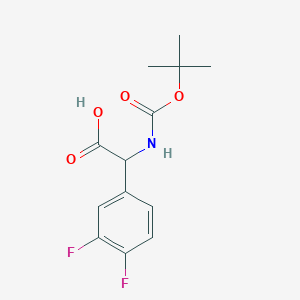
![(3AR,5R,6S,6aR)-6-(benzyloxy)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B7805743.png)
